Trimethylaluminum
Overview
Description
Trimethylaluminum (TMA) is a chemical compound with the formula Al(CH3)3, often abbreviated as AlMe3. It is a widely used reagent in organic and organometallic chemistry due to its reactivity and role as a metal-alkyl source. TMA is known for its involvement in various chemical reactions, including polymerization processes, hydrolysis to form methylaluminoxanes, and complexation with amines and other Lewis bases .
Synthesis Analysis
The synthesis of TMA involves reactions with primary amines, leading to the formation of dimeric aminoalkylalanes through the elimination of methane. Further heating can result in the formation of associated iminoalanes or orthometalated aminoalanes . Additionally, TMA can react with tert-butylalumoxane to form hybrid tert-butylmethylalumoxanes, which are useful as cocatalysts in olefin polymerization . The hydrolysis of TMA is another significant reaction, leading to the formation of methylaluminoxanes (MAO), which are crucial for single-site α-olefin polymerization catalysis .
Molecular Structure Analysis
The molecular structure of TMA has been extensively studied. The TMA dimer exhibits a bridge structure with a skeletal symmetry of D2h, as determined by X-ray diffraction. The bridge bonds (Al-C) are longer than the exterior Al-C bonds, and the bridge angle (Al-C-Al) is significantly smaller than the exterior angle (C-Al-C) . This structural information is essential for understanding the reactivity and bonding characteristics of TMA.
Chemical Reactions Analysis
TMA is involved in a variety of chemical reactions. It can form complexes with diphenylamine, as evidenced by spectroscopic studies, which show the formation of a dimeric complex through nitrogen bridges . TMA also reacts with borane complexes of primary amines, and these complexes can undergo ligand exchange reactions . A Mannich-type reaction has been reported where TMA addition to N-monoalkyl or N-monoaryl hydrazones, followed by aldehyde addition, leads to the formation of N-alkylated hydrazones . Furthermore, TMA can form an acetonitrile adduct, which has been structurally characterized .
Physical and Chemical Properties Analysis
The physical and chemical properties of TMA are influenced by its molecular structure and reactivity. TMA is known to be highly reactive, especially towards moisture, and can undergo hydrolysis to form various aluminoxane species . Its reactivity with silica surfaces has been studied using solid-state NMR spectroscopy, revealing the formation of methyl species and five-coordinate aluminum species upon reaction . The dimerization energy of TMA has been calculated to be relatively low, indicating its propensity to participate in surface reactions .
Scientific Research Applications
Thermodynamic Properties
Trimethylaluminum (TMA) has been the subject of thermodynamic investigations, focusing on properties such as thermodynamic functions in solid and liquid states, vapor pressure, heat of vaporization, and entropy in the ideal gas state. These studies provide essential data for understanding TMA's behavior under various temperature conditions, crucial for its applications in different scientific fields (McCullough et al., 1963).
Surface Coating in Cathode Materials
TMA is employed in surface coating processes for cathode materials, such as in the formation of Al2O3 surface layers on nickel-rich layered oxide cathode material (NCM811). This approach significantly improves the cycling performance of pouch cells, especially at elevated temperatures (Neudeck et al., 2019).
Molecular Structure Studies
Research involving neutron spectroscopy has been conducted on TMA, specifically focusing on its molecular structure. This includes studying rotational potentials of bridging and terminal methyl groups in TMA dimers, providing insights into its molecular dynamics and interactions (Prager et al., 2000).
Application in Polymerization and Material Synthesis
TMA finds extensive applications in chemical and material synthesis. It's particularly notable in its partially hydrolyzed form of methylalumoxane (MAO), used as a cocatalyst in olefin polymerization. This research highlights the versatility and effectiveness of TMA in producing complex multinuclear metal arrangements (Richards et al., 2019).
Influence on Semiconductor Film Performance
The reaction of TMA with oxygen is significant in semiconductor film formation. TMA's decomposition properties and its interaction with oxygen impact the deposition rate and performance of films containing aluminum. Understanding these interactions is key to optimizing film formation processes for electronics and other applications (Yamashita et al., 2011).
Atomic Layer Etching and Deposition
TMA is also pivotal in atomic layer etching (ALE) and deposition (ALD) processes. It serves as a metal precursor in Al2O3 ALE, demonstrating its versatility in semiconductor manufacturing. This use underscores TMA's importance in the fabrication of high-precision electronic components (Lee et al., 2016).
Safety And Hazards
Future Directions
There is growing interest in low-temperature ALD and ALD-inspired processes for newer and more wide-ranging applications, including integration with biological and synthetic polymer structures .
Relevant Papers Several papers have been published on TMA, including studies on its reactions with common organic functional groups , a computer study of the condensed phases and the gas phase dimer , and progress and future directions for atomic layer deposition and ALD-based chemistry .
properties
IUPAC Name |
trimethylalumane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.Al/h3*1H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTRXTDYQLMHGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Al](C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Al | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058787 | |
Record name | Aluminum, trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; mp = 15 deg C; [Merck Index] | |
Record name | Aluminum, trimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethylaluminum | |
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Vapor Pressure |
12.4 [mmHg] | |
Record name | Trimethylaluminum | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18353 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Trimethylaluminum | |
CAS RN |
75-24-1 | |
Record name | Trimethylaluminum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trimethylaluminum | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075241 | |
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Record name | Aluminum, trimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Aluminum, trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylaluminium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.776 | |
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Record name | TRIMETHYLALUMINUM | |
Source | FDA Global Substance Registration System (GSRS) | |
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Citations
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